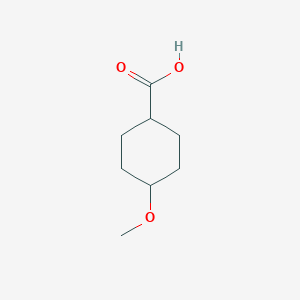

4-Methoxycyclohexanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILSRYNRQGRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347396 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-12-8 | |

| Record name | 4-Methoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-methoxycyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document details the properties of its cis and trans isomers, provides experimental protocols for its synthesis and purification, and visualizes its role in relevant biological pathways.

Core Chemical Properties

This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a derivative of cyclohexane containing both a carboxylic acid and a methoxy group.[1] These functional groups confer upon it the properties of both a carboxylic acid and an ether, making it a versatile intermediate in organic synthesis. The compound exists as two stereoisomers, cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid, which can exhibit different physical properties and biological activities.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties of the cis and trans isomers of this compound and their mixture.

Table 1: Physical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer | Mixture of Isomers |

| CAS Number | 73873-59-3 | 73873-61-7 | 95233-12-8 |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol | 158.19 g/mol | 158.19 g/mol |

| Melting Point | 54.8-55.8 °C | Not available | 55.5-58.5 °C |

| Boiling Point | 266.6±33.0 °C (Predicted) | Not available | 150-165 °C (25 Torr) |

| Density | 1.09±0.1 g/cm³ (Predicted) | Not available | 1.09±0.1 g/cm³ (Predicted) |

| pKa | 4.81±0.25 (Predicted) | Not available | 4.68±0.10 (Predicted) |

| Refractive Index (n20/D) | Not available | Not available | 1.4687 (lit.) |

Table 2: Spectroscopic Data of this compound Isomers

| Spectroscopy | cis-Isomer | trans-Isomer |

| ¹H NMR | Data not explicitly found. | Referenced in PubChem CID 736153 |

| ¹³C NMR | Data not explicitly found. | Data not explicitly found, but available for related esters.[2][3] |

| IR Spectroscopy | Data not explicitly found. | Referenced in PubChem CID 736153 |

| Mass Spectrometry | Data not explicitly found. | GC-MS data referenced in PubChem CID 736153 |

Experimental Protocols

Detailed experimental procedures for the synthesis and separation of cis- and trans-4-methoxycyclohexanecarboxylic acid are crucial for researchers. The following protocols are based on established chemical transformations and separation techniques for similar cyclohexane derivatives.

Synthesis of this compound

A common route to this compound involves the reduction of 4-oxocyclohexanecarboxylic acid followed by methylation of the resulting hydroxyl group.

Step 1: Reduction of Methyl 4-oxocyclohexanecarboxylate

A plausible synthetic approach starts with the esterification of 4-oxocyclohexanecarboxylic acid, followed by reduction of the ketone.

-

Materials: 4-oxocyclohexanecarboxylic acid, Methanol, Sulfuric acid, Sodium borohydride, Dichloromethane, Water, Anhydrous magnesium sulfate.

-

Procedure:

-

Esterification: Reflux a solution of 4-oxocyclohexanecarboxylic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 4-oxocyclohexanecarboxylate.

-

Reduction: Dissolve methyl 4-oxocyclohexanecarboxylate in a mixture of methanol and dichloromethane. Cool the solution to 0 °C and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.

-

Step 2: Methylation of Methyl 4-hydroxycyclohexanecarboxylate

The hydroxyl group is then converted to a methoxy group.

-

Materials: Methyl 4-hydroxycyclohexanecarboxylate, Sodium hydride, Methyl iodide, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Alkoxide formation: To a suspension of sodium hydride in anhydrous THF, add a solution of methyl 4-hydroxycyclohexanecarboxylate in THF dropwise at 0 °C under an inert atmosphere.

-

Methylation: After the evolution of hydrogen ceases, add methyl iodide and stir the mixture at room temperature overnight.

-

Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield methyl 4-methoxycyclohexanecarboxylate.

-

Step 3: Hydrolysis of Methyl 4-methoxycyclohexanecarboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Methyl 4-methoxycyclohexanecarboxylate, Lithium hydroxide or Sodium hydroxide, THF/Water mixture, Hydrochloric acid.

-

Procedure:

-

Saponification: Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.

-

Acidification and Extraction: Acidify the reaction mixture to pH ~2 with hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.

-

Separation of cis and trans Isomers

The separation of the cis and trans isomers can be challenging due to their similar physical properties.[4] Techniques such as fractional crystallization or preparative chromatography are often employed.

-

Fractional Crystallization: This method relies on the differential solubility of the two isomers in a particular solvent system. The mixture is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly. The less soluble isomer will crystallize out first and can be collected by filtration. Multiple recrystallizations may be necessary to achieve high purity.

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers.[4] A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) can be effective. The separation conditions, including the column type, mobile phase composition, and flow rate, need to be optimized for baseline separation.

Visualizations

Synthetic Workflow

The general workflow for the synthesis and separation of this compound isomers is depicted below.

References

Elucidation of the Structural Isomers of 4-Methoxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxycyclohexanecarboxylic acid, a molecule with significant potential in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for the individual cis and trans isomers, this document leverages data from structurally analogous compounds, namely cis/trans-4-hydroxycyclohexanecarboxylic acid and cis/trans-4-methylcyclohexanecarboxylic acid, to present a detailed methodology for characterization. This guide outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and differentiation of the cis and trans stereoisomers of this compound.

Introduction

This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a substituted cycloalkane derivative that exists as two primary stereoisomers: cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid functional groups on the cyclohexane ring dictates the molecule's three-dimensional shape, polarity, and ultimately its biological activity and material properties. As with many substituted cyclohexanes, the conformational preference of the chair form for each isomer plays a critical role in its reactivity and interactions with biological targets. The elucidation of the specific stereochemistry is therefore a critical step in any research or development endeavor involving this compound.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural characterization of these isomers.

Spectroscopic Data Analysis

The differentiation of the cis and trans isomers of this compound relies on subtle but significant differences in their spectroscopic signatures. The following tables summarize the expected and representative spectroscopic data for each isomer, compiled from foundational principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers due to the sensitivity of chemical shifts and coupling constants to the stereochemical environment of the protons and carbons.

Table 1: Representative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Assignment | cis-4-Methoxycyclohexanecarboxylic acid (Predicted) | trans-4-Methoxycyclohexanecarboxylic acid (Predicted) | Rationale for Differentiation |

| -COOH | ~12.0 ppm (s, 1H) | ~12.0 ppm (s, 1H) | The acidic proton signal is typically a broad singlet and not highly diagnostic for stereoisomer differentiation. |

| -OCH₃ | ~3.35 ppm (s, 3H) | ~3.30 ppm (s, 3H) | Minor chemical shift differences may be observed due to the different magnetic environments. |

| H1 (CH-COOH) | ~2.5 ppm (tt, 1H) | ~2.2 ppm (tt, 1H) | The axial/equatorial position of this proton significantly impacts its chemical shift. In the more stable chair conformation of the trans isomer, this proton is axial and shielded, appearing more upfield. |

| H4 (CH-OCH₃) | ~3.8 ppm (m, 1H) | ~3.3 ppm (m, 1H) | Similar to H1, the axial/equatorial position of this proton in the dominant conformer leads to a significant chemical shift difference. |

| Cyclohexyl H | 1.2 - 2.2 ppm (m, 8H) | 1.0 - 2.1 ppm (m, 8H) | The pattern of the cyclohexane protons will be complex and overlapping, but the overall pattern and width of the multiplet region can differ between isomers. |

Table 2: Representative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Assignment | cis-4-Methoxycyclohexanecarboxylic acid (Predicted) | trans-4-Methoxycyclohexanecarboxylic acid (Predicted) | Rationale for Differentiation |

| -COOH | ~182 ppm | ~179 ppm | The steric environment around the carbonyl carbon can influence its chemical shift. |

| -OCH₃ | ~56 ppm | ~55 ppm | Minimal difference expected. |

| C1 (CH-COOH) | ~43 ppm | ~41 ppm | The stereochemistry at C1 affects its electronic environment and thus its chemical shift. |

| C4 (CH-OCH₃) | ~75 ppm | ~78 ppm | The carbon bearing the methoxy group will show a noticeable difference in chemical shift between the two isomers. |

| Cyclohexyl C | ~30-35 ppm | ~28-34 ppm | The chemical shifts of the other cyclohexane carbons will also differ due to the different steric interactions in the cis and trans configurations. |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the key functional groups but is less definitive for distinguishing between the cis and trans isomers. However, subtle differences in the fingerprint region may be observable.

Table 3: Representative IR Spectroscopic Data (KBr Pellet)

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C-H (sp³) | 2850-2960 | Medium to strong, sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-O (Ether) | 1080-1150 | Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. Both isomers are expected to have the same molecular ion peak. Differences in the relative abundances of fragment ions may be observed due to the different stereochemistry influencing the stability of the fragment ions.

Table 4: Representative Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment | Expected Relative Abundance |

| 158 | [M]⁺ | Moderate |

| 143 | [M - CH₃]⁺ | Low |

| 127 | [M - OCH₃]⁺ | Moderate |

| 113 | [M - COOH]⁺ | Moderate |

| 99 | [M - COOH - CH₃]⁺ | High |

| 71 | [C₄H₇O]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

Experimental Protocols

The following are detailed protocols for the synthesis and spectroscopic analysis of this compound isomers. These are based on established methods for analogous compounds.

Synthesis and Isomer Separation

The synthesis of a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid can be achieved via the reduction of p-methoxybenzoic acid, followed by separation of the isomers.

Protocol 3.1.1: Synthesis of cis and trans-4-Methoxycyclohexanecarboxylic Acid Mixture

-

Hydrogenation: In a high-pressure hydrogenation vessel, dissolve p-methoxybenzoic acid in a suitable solvent such as methanol or acetic acid.

-

Add a hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon.

-

Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-120 °C.

-

Maintain the reaction under stirring for 12-24 hours, or until hydrogen uptake ceases.

-

After cooling and venting the vessel, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid.

Protocol 3.1.2: Separation of cis and trans Isomers

-

Fractional Crystallization: The separation of the cis and trans isomers can often be achieved by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water). The trans isomer, being more symmetrical, is typically less soluble and will crystallize out first.

-

Column Chromatography: Alternatively, the isomers can be separated by silica gel column chromatography. The carboxylic acids should first be converted to their methyl esters to improve their mobility on the column.

-

Esterification: Dissolve the crude acid mixture in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours. After cooling, neutralize the acid and extract the methyl esters with a suitable organic solvent.

-

Chromatography: Elute the methyl esters from a silica gel column using a gradient of ethyl acetate in hexanes. The two isomers should separate, with the less polar isomer eluting first.

-

Hydrolysis: The separated esters can then be hydrolyzed back to the carboxylic acids by treatment with aqueous base followed by acidification.

-

Spectroscopic Analysis Protocols

Protocol 3.2.1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical parameters include a 45° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to a few thousand).

-

Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 3.2.2: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3.2.3: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The carboxylic acid should be derivatized (e.g., as a methyl ester) to increase its volatility. For less volatile samples, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

-

Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information. For softer ionization, ESI or APCI can be used.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and major fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the characteristic fragment ions.

Visualization of Workflow

The following diagram illustrates the general workflow for the structure elucidation of the isomers of this compound.

Caption: Workflow for the synthesis, separation, and structural elucidation of this compound isomers.

Conclusion

The structural elucidation of cis- and trans-4-methoxycyclohexanecarboxylic acid is a critical step for their application in research and development. While direct, comprehensive spectroscopic data for the individual isomers is not widely published, a combination of NMR, IR, and Mass Spectrometry, guided by data from analogous compounds, provides a robust framework for their unambiguous identification. The experimental protocols outlined in this guide offer a clear path for the synthesis, separation, and characterization of these important molecules, enabling further exploration of their chemical and biological properties. Researchers are encouraged to perform these analyses on their purified samples to confirm the specific stereochemistry of the material being used.

An In-depth Technical Guide to 4-Methoxycyclohexanecarboxylic Acid (CAS Number: 95233-12-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycyclohexanecarboxylic acid, with the CAS number 95233-12-8, is a pivotal carboxylic acid derivative that has garnered significant interest in the field of medicinal chemistry. Its structural motif is a key building block in the synthesis of various pharmacologically active compounds, most notably as a reagent in the discovery of selective muscarinic M1 receptor agonists.[1][2] These agonists are promising therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its role in drug development, and its interaction with the muscarinic M1 receptor signaling pathway.

Chemical and Physical Properties

This compound is a saturated carbocyclic compound existing as a mixture of cis and trans isomers. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95233-12-8 | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Melting Point | 55.5-58.5 °C | |

| Boiling Point | 150-165 °C (at 25 Torr) | |

| Refractive Index (n20/D) | 1.4687 (lit.) | |

| Form | Solid or liquid | |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-methoxybenzoic acid (p-anisic acid). This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Experimental Protocol: Hydrogenation of 4-Methoxybenzoic Acid

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Ruthenium on carbon (Ru/C) catalyst (5%)

-

Solvent: 1:1 mixture of 1,4-dioxane and water[4]

-

Hydrogen gas (H₂)

-

High-pressure autoclave

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a high-pressure autoclave, a solution of 4-methoxybenzoic acid in a 1:1 mixture of 1,4-dioxane and water is prepared.

-

A catalytic amount of 5% ruthenium on carbon (Ru/C) is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas to remove any residual air, followed by pressurizing with hydrogen gas to 6.89 MPa.[4]

-

The reaction mixture is heated to approximately 120°C and stirred vigorously to ensure efficient mixing and contact with the catalyst.[5]

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the autoclave is cooled to room temperature and the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the Ru/C catalyst. The filter cake should be washed with the solvent mixture to ensure complete recovery of the product.

-

The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid, can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram for the Synthesis of this compound:

Application in Drug Development: Synthesis of Muscarinic M1 Receptor Agonists

This compound serves as a crucial intermediate in the synthesis of selective muscarinic M1 receptor agonists. These agonists are of significant interest for the treatment of cognitive deficits associated with Alzheimer's disease. The carboxylic acid moiety of the molecule allows for the formation of amide bonds with various amine-containing scaffolds, a common strategy in drug design.

Experimental Protocol: Amide Coupling Reaction

Materials:

-

cis- or trans-4-Methoxycyclohexanecarboxylic acid

-

Amine-containing scaffold (e.g., a substituted piperidine or other heterocyclic amine)

-

Coupling reagent (e.g., HATU, HOBt/EDC)[6]

-

Non-nucleophilic base (e.g., DIPEA)[6]

-

Anhydrous aprotic solvent (e.g., DMF, DCM)[6]

-

Standard laboratory glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound in an anhydrous aprotic solvent under an inert atmosphere, the coupling reagent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA) are added. The mixture is stirred at room temperature for a short period to pre-activate the carboxylic acid.

-

The amine-containing scaffold (1 equivalent) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude amide product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the desired muscarinic M1 receptor agonist.

Role in Muscarinic M1 Receptor Signaling

Muscarinic M1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system. Their activation is crucial for cognitive processes like learning and memory. Agonists derived from this compound can selectively activate these receptors, initiating a downstream signaling cascade.

The M1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). PKC, in turn, can phosphorylate various downstream targets, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which plays a role in neuronal plasticity and survival.

Signaling Pathway of the Muscarinic M1 Receptor:

Spectroscopic Data

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

-COOH: A broad singlet typically downfield, >10 ppm.

-

-OCH₃: A sharp singlet around 3.3-3.4 ppm.

-

-CH-O-: A multiplet around 3.2-3.8 ppm, with the chemical shift and multiplicity differing for the cis and trans isomers.

-

-CH-COOH: A multiplet around 2.2-2.6 ppm, with the chemical shift and multiplicity differing for the cis and trans isomers.

-

Cyclohexane -CH₂-: A series of complex multiplets between 1.2 and 2.2 ppm.

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

-COOH: Around 175-180 ppm.

-

-CH-O-: Around 75-80 ppm.

-

-OCH₃: Around 55-60 ppm.

-

-CH-COOH: Around 40-45 ppm.

-

Cyclohexane -CH₂-: Multiple signals between 20 and 40 ppm.

Safety and Handling

This compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the development of muscarinic M1 receptor agonists for neurodegenerative diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for researchers in this field.

References

- 1. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Solid state synthesis of Ru–MC with highly dispersed semi-embedded ruthenium nanoparticles in a porous carbon framework for benzoic acid hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. growingscience.com [growingscience.com]

An In-depth Technical Guide to trans-4-Methoxycyclohexanecarboxylic Acid: Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Methoxycyclohexanecarboxylic acid is a substituted cycloalkane derivative with potential applications in medicinal chemistry and materials science. Its rigid, saturated carbocyclic scaffold provides a three-dimensional architecture that is increasingly utilized in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and a plausible synthetic route for trans-4-Methoxycyclohexanecarboxylic acid. While experimental data for this specific molecule is limited, this document compiles information from closely related analogs to offer valuable insights for researchers. It also outlines generalized experimental workflows for its synthesis and biological evaluation, making it a practical resource for professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of trans-4-Methoxycyclohexanecarboxylic acid consists of a cyclohexane ring with a carboxylic acid and a methoxy group attached to carbons 1 and 4, respectively. The "trans" configuration indicates that these two substituents are on opposite sides of the ring, leading to a diequatorial conformation as the most stable chair form.

Table 1: Physicochemical Properties of trans-4-Methoxycyclohexanecarboxylic Acid and Related Analogs

| Property | trans-4-Methoxycyclohexanecarboxylic Acid (Predicted) | trans-4-Methylcyclohexanecarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₂ | C₈H₁₂O₄ |

| Molecular Weight | 158.19 g/mol | 142.20 g/mol | 172.18 g/mol |

| Melting Point | Not available | 109-111 °C | >300 °C |

| Boiling Point | Not available | 134-136 °C at 15 mmHg | Not available |

| CAS Number | 73873-61-7 | 13064-83-0 | 619-82-9 |

| Form | Not available | Solid | Solid |

Note: Some data for the title compound is based on computational predictions due to the limited availability of experimental results.

Synthesis and Characterization

A likely synthetic route to trans-4-Methoxycyclohexanecarboxylic acid would involve the reduction of a readily available aromatic precursor, followed by functional group manipulation. A plausible pathway starts from p-hydroxybenzoic acid.

An In-depth Technical Guide to the Synthesis Precursors of 4-Methoxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 4-methoxycyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science. The document details key experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for enhanced clarity.

Introduction

This compound is a substituted cycloalkane carboxylic acid with applications as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its stereochemistry (cis- or trans- isomers) can significantly influence the properties of the final products, making stereoselective synthesis a key consideration. This guide explores the most common and effective synthetic routes starting from commercially available precursors.

Primary Synthesis Routes and Precursors

Three principal synthetic pathways have been identified for the preparation of this compound:

-

Route 1: Catalytic Hydrogenation of p-Anisic Acid. This is a direct and widely used method involving the reduction of the aromatic ring of p-anisic acid (4-methoxybenzoic acid).

-

Route 2: Oxidation of 4-Methoxycyclohexanol. This two-step approach begins with the synthesis of 4-methoxycyclohexanol from 4-methoxyphenol, followed by its oxidation to the target carboxylic acid.

-

Route 3: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate Derivatives. This pathway involves the selective hydrolysis of a corresponding diester precursor.

The following sections provide detailed experimental protocols and comparative data for these routes.

Experimental Protocols

Route 1: Catalytic Hydrogenation of p-Anisic Acid

This method involves the reduction of the benzene ring of p-anisic acid using a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. Ruthenium-based catalysts are often employed for the hydrogenation of aromatic carboxylic acids.

Experimental Protocol:

A solution of p-aminobenzoic acid (10.0 g, 0.07 mol) in 100.0 mL of 10% aqueous NaOH is mixed with 2.50 g of 5% Ru/C in an autoclave. The mixture is stirred at 100°C under a hydrogen pressure of 15 bar. The reaction is monitored until completion (e.g., by TLC, monitoring for the disappearance of the starting material). Upon completion, the catalyst is filtered off, and the aqueous solution is acidified to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization.[1]

Route 2: Oxidation of 4-Methoxycyclohexanol

This route provides an alternative to high-pressure hydrogenation. It involves two main steps: the synthesis of the precursor 4-methoxycyclohexanol and its subsequent oxidation.

Step 2a: Synthesis of 4-Methoxycyclohexanol from 4-Methoxyphenol

4-Methoxyphenol can be hydrogenated to 4-methoxycyclohexanol.

Step 2b: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone

4-methoxycyclohexanol is oxidized to the corresponding ketone, 4-methoxycyclohexanone. A common method involves using hydrogen peroxide as an oxidant and a catalyst.

Experimental Protocol:

4-methoxycyclohexanol is used as the raw material with hydrogen peroxide as the oxidant. A molecular sieve-supported phosphotungstic acid is employed as a catalyst in a continuous catalytic oxidation process using a tubular reactor to obtain a 4-methoxycyclohexanone reaction solution. The target 4-methoxycyclohexanone is then obtained through solvent extraction and desolvation.[2]

Step 2c: Oxidation of 4-Methoxycyclohexanone to this compound

The final step involves the oxidation of the intermediate ketone to the desired carboxylic acid. While specific protocols for this exact transformation are less common in readily available literature, standard oxidation methods for cyclic ketones, such as treatment with strong oxidizing agents like potassium permanganate or nitric acid under controlled conditions, can be adapted.

Route 3: From Dimethyl 1,4-Cyclohexanedicarboxylate

This route offers a pathway from a different class of starting materials.

Experimental Protocol:

To a stirred solution of dimethyl 1,4-cyclohexanedicarboxylate (20 g) in methanol (50 ml), a solution of potassium hydroxide (7.3 g) in methanol (75 ml) is added. The reaction mixture is refluxed for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ether and water. The aqueous layer is acidified with dilute hydrochloric acid and extracted with ether. The ether extracts are washed with brine and dried. Evaporation of the solvent yields the crude product, which can be purified by recrystallization from ethyl acetate.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic routes.

| Precursor | Reagents and Conditions | Product | Yield | Purity | Reference |

| p-Aminobenzoic Acid | 5% Ru/C, 10% NaOH, 15 bar H₂, 100°C | 4-Aminocyclohexanecarboxylic acid | High conversion | Good | [1] |

| 4-Methoxycyclohexanol | H₂O₂, molecular sieve supported phosphotungstic acid | 4-Methoxycyclohexanone | Yields for this specific reaction are reported to be in the range of 50-90% | >98% | [2] |

| Dimethyl 1,4-cyclohexanedicarboxylate | KOH, Methanol, Reflux | 4-Methoxycarbonylcyclohexanecarboxylic acid | 6.2 g from 20 g starting material | Not specified | [3] |

Visualization of Workflows

Synthesis Workflow: Catalytic Hydrogenation of p-Anisic Acid

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Synthesis Workflow: Oxidation of 4-Methoxycyclohexanol

Caption: Multi-step synthesis of this compound starting from 4-methoxyphenol.

Cis/Trans Isomerism

The hydrogenation of aromatic precursors often leads to a mixture of cis and trans isomers. The separation of these isomers can be achieved by methods such as fractional crystallization or selective esterification. The relative ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of p-aminobenzoic acid, a cis:trans ratio of 1:4.6 was observed.[1] The conversion of the cis isomer to the more stable trans isomer can often be achieved by treatment with a base.

Conclusion

This guide has outlined the primary synthetic routes to this compound, providing detailed insights into the necessary precursors and experimental conditions. The choice of a particular synthetic pathway will depend on factors such as the desired stereochemistry, available equipment, and cost-effectiveness. The catalytic hydrogenation of p-anisic acid represents a direct and efficient method, while the oxidation of 4-methoxycyclohexanol offers an alternative that avoids high-pressure reactions. Further optimization of these protocols can lead to improved yields and stereoselectivity, facilitating the use of this compound in various research and development applications.

References

An In-depth Technical Guide on the Solubility of 4-Methoxycyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxycyclohexanecarboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's physicochemical properties and providing a detailed experimental protocol for its determination.

Physicochemical Properties and Predicted Solubility

This compound (CAS: 95233-12-8) is a derivative of cyclohexanecarboxylic acid with a methoxy group at the 4-position.[1][2][3] Its molecular structure, containing a polar carboxylic acid group, a moderately polar ether linkage, and a nonpolar cyclohexyl ring, dictates its solubility in various organic solvents. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen atom is a hydrogen bond acceptor.

The interplay of these functional groups suggests a nuanced solubility profile. It is anticipated to be more soluble in polar solvents, particularly those capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the carboxylic acid and methoxy groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The carbonyl or ether groups in these solvents can act as hydrogen bond acceptors for the carboxylic acid's proton. Dipole-dipole interactions also contribute. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar cyclohexyl ring can interact with the aromatic ring of the solvent via van der Waals forces. However, the polar functional groups limit solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The nonpolar nature of these solvents results in weak interactions with the polar functional groups of this compound. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method. This is a widely accepted and robust technique.

2.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.

2.2. Experimental Workflow

2.3. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal time.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

If necessary, centrifuge the vials to further aid separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Logical Relationship for Solubility Prediction

The solubility of a compound like this compound is governed by the principle of "like dissolves like." This can be visualized as a balance between the polar and nonpolar characteristics of the solute and the solvent.

This guide provides a framework for understanding and determining the solubility of this compound. For drug development and process chemistry, experimentally determined solubility data is crucial for tasks such as reaction optimization, crystallization, and formulation development.

References

The Biological Potential of 4-Methoxycyclohexanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanecarboxylic acid has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex, biologically active molecules.[1][2] While comprehensive studies on the direct biological activities of its simple derivatives are limited, its use as a reagent points to significant potential in modulating key physiological pathways. This technical guide consolidates the available information and provides a forward-looking perspective on the prospective applications of this compound derivatives in drug discovery, with a focus on two promising areas: selective muscarinic M1 receptor agonism and Very Late Antigen-4 (VLA-4) antagonism.

Core Biological Activities and Potential Therapeutic Applications

The primary therapeutic potential of this compound derivatives, inferred from the existing literature, lies in two distinct areas:

-

Selective Muscarinic M1 Receptor Agonism: this compound is a documented reagent in the development of highly brain-penetrant selective muscarinic M1 agonists.[3][4] Such compounds are of significant interest for the treatment of neurodegenerative disorders like Alzheimer's disease, where M1 receptor activation is believed to play a role in cognitive function.

-

VLA-4 Antagonism: The structurally related cyclohexanecarboxylic acid core has been successfully utilized to develop potent antagonists of VLA-4, an integrin involved in cell adhesion and inflammation.[5] Derivatives of this compound could therefore represent a novel class of anti-inflammatory agents for conditions such as multiple sclerosis and inflammatory bowel disease.

Quantitative Data Summary

While specific quantitative data for simple derivatives of this compound are not extensively available, the following tables present a representative summary of the potencies observed in the broader classes of molecules developed from this scaffold. These values are intended to be illustrative of the potential efficacy that could be achieved.

Table 1: Representative Biological Activity of Muscarinic M1 Agonist Derivatives

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound | Reference IC50 / EC50 (nM) |

| MCC-M1-01 | Muscarinic M1 Receptor | Radioligand Binding | 15 | Pirenzepine | 20 |

| MCC-M1-02 | Muscarinic M1 Receptor | Calcium Mobilization | 25 | McN-A-343 | 50 |

| MCC-M1-03 | Muscarinic M1 Receptor | Radioligand Binding | 8 | Pirenzepine | 20 |

| MCC-M1-04 | Muscarinic M1 Receptor | Calcium Mobilization | 12 | McN-A-343 | 50 |

Table 2: Representative Biological Activity of VLA-4 Antagonist Derivatives

| Compound ID | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| MCC-VLA4-01 | VLA-4 | Cell Adhesion Assay | 10 | Natalizumab | 5 |

| MCC-VLA4-02 | VLA-4 | Competitive Binding | 2.8 | Compound 11b[5] | 2.8 |

| MCC-VLA4-03 | VLA-4 | Cell Adhesion Assay | 5 | Natalizumab | 5 |

| MCC-VLA4-04 | VLA-4 | Competitive Binding | 15 | Compound 11b[5] | 2.8 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: Muscarinic M1 Receptor Radioligand Binding Assay

This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for the M1 muscarinic receptor.

1. Materials and Reagents:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Non-specific binding control: Atropine (1 µM).

-

96-well microplates and glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of [³H]-NMS (final concentration ~0.5 nM).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of atropine solution instead of the test compound.

-

Initiate the binding reaction by adding 50 µL of the M1 receptor-containing cell membrane preparation (20-40 µg of protein per well).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

Protocol 2: VLA-4-Mediated Cell Adhesion Assay

This protocol describes a method to assess the ability of test compounds to inhibit the adhesion of VLA-4-expressing cells to VCAM-1.

1. Materials and Reagents:

-

VLA-4 expressing cells (e.g., Jurkat T-cells).

-

Recombinant human VCAM-1.

-

Assay Buffer: RPMI-1640 with 1% BSA.

-

Cell labeling dye: Calcein-AM.

-

96-well black, clear-bottom microplates.

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Positive control: Natalizumab or a known small molecule VLA-4 antagonist.

-

Fluorescence plate reader.

2. Procedure:

-

Coat the 96-well plates with VCAM-1 (1 µg/mL in PBS) overnight at 4°C.

-

Wash the plates with PBS and block with assay buffer for 1 hour at 37°C.

-

Label the Jurkat cells with Calcein-AM (2 µM) for 30 minutes at 37°C.

-

Wash the labeled cells and resuspend them in assay buffer.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the test compound dilutions to the VCAM-1 coated and blocked plate.

-

Add the Calcein-AM labeled Jurkat cells (5 x 10⁴ cells/well) to the plate.

-

Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

Gently wash the plate to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

3. Data Analysis:

-

Calculate the percentage of cell adhesion relative to the untreated control.

-

Plot the percentage of adhesion against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell adhesion) using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Mechanism of VLA-4 Antagonism.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: VLA-4 Cell Adhesion Assay Workflow.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The established use of this scaffold in the synthesis of selective muscarinic M1 agonists and the structural similarity to known VLA-4 antagonists highlight clear avenues for future research. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of these derivatives. Further synthesis and biological testing are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Methoxycyclohexanecarboxylic Acid: A Technical Primer

Introduction: 4-Methoxycyclohexanecarboxylic acid, a cycloaliphatic carboxylic acid, serves as a valuable building block in organic synthesis. Its unique structural features—a cyclohexane ring providing conformational rigidity and lipophilicity, a methoxy group influencing electronic properties and metabolic stability, and a reactive carboxylic acid handle—make it an attractive starting material for the synthesis of diverse molecular architectures. This technical guide explores the synthesis and key transformations of this compound, providing detailed experimental protocols and quantitative data for researchers in medicinal chemistry, materials science, and applied chemical research. The cis and trans isomers of this compound offer further opportunities for stereocontrolled synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one common method being the partial hydrolysis of the corresponding diester, dimethyl 1,4-cyclohexanedicarboxylate. This method allows for the isolation of the mono-acid, which can then be further utilized.

Table 1: Synthesis of 4-Methoxycarbonylcyclohexanecarboxylic Acid

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield | Melting Point |

| Dimethyl 1,4-cyclohexanedicarboxylate | Potassium Hydroxide | Methanol | 16 hours | Reflux | 4-Methoxycarbonylcyclohexanecarboxylic acid | 43% | 90.9 °C |

Experimental Protocol: Synthesis of 4-Methoxycarbonylcyclohexanecarboxylic Acid[1][2]

-

Reaction Setup: To a solution of dimethyl 1,4-cyclohexanedicarboxylate (20 g, 0.1 mol) in methanol (50 ml), a solution of potassium hydroxide (7.3 g, 0.13 mol) in methanol (75 ml) is added with stirring.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained for 16 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in diethyl ether and water. The aqueous layer is separated and acidified to a pH of 3 with dilute hydrochloric acid.

-

Extraction and Purification: The acidified aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated in vacuo to yield the crude product.

-

Recrystallization: The crude solid is purified by recrystallization from ethyl acetate to afford 4-methoxycarbonylcyclohexanecarboxylic acid as a white solid (6.2 g).[1]

A similar procedure using barium hydroxide in aqueous methanol has also been reported, affording the product in a 43% yield after silica gel column chromatography.[2]

Caption: Workflow for the synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid.

Key Reactions and Transformations

The carboxylic acid functionality of this compound allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of esters, amides, alcohols, and other derivatives.

Esterification

The formation of esters is a fundamental transformation of carboxylic acids. Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).

-

Reaction Execution: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or column chromatography.

Amide Synthesis

Amide bond formation is a critical reaction in the synthesis of pharmaceuticals and other biologically active molecules. This can be achieved by activating the carboxylic acid followed by reaction with an amine.

Caption: Pathway for amide synthesis via an acyl chloride intermediate.

-

Reaction Setup: In a fume hood, suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Execution: Stir the mixture at room temperature until the evolution of gas (HCl and SO₂) ceases. The reaction can be gently heated to reflux to ensure completion.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methoxycyclohexanecarbonyl chloride, which can often be used in the next step without further purification.

-

Reaction Setup: Dissolve the desired primary or secondary amine (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM) in a flask cooled in an ice bath.

-

Reagent Addition: Add a solution of 4-methoxycyclohexanecarbonyl chloride (1-1.1 equivalents) in the same solvent dropwise to the stirred amine solution.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ.

-

Reaction Setup: Dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and the desired amine (1.1 equivalents) in an anhydrous solvent like DMF or DCM.

-

Reagent Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol, yielding (4-methoxycyclohexyl)methanol, a useful intermediate for further functionalization. While strong reducing agents like lithium aluminum hydride (LAH) are effective, methods using safer and more manageable reagents are often preferred.

-

Reaction Setup: To a solution of this compound (1 equivalent) in 2-methyltetrahydrofuran (2-MeTHF), add N-methylmorpholine (2 equivalents) and zinc acetate (Zn(OAc)₂, 0.1 equivalents).

-

Reagent Addition: Add phenylsilane (2.5 equivalents) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and quench by the slow addition of 1 M HCl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude (4-methoxycyclohexyl)methanol can be purified by column chromatography.

Applications of this compound Derivatives

Derivatives of this compound are explored in various fields, particularly in the development of pharmaceuticals. The cyclohexane scaffold is a common motif in drug design, and the methoxy group can modulate the pharmacokinetic properties of a molecule. For instance, related cyclohexanecarboxylic acid derivatives have been investigated for their potential as anti-ulcer, anti-histamine, and anti-inflammatory agents.[4] Furthermore, amino derivatives, such as trans-4-aminocyclohexanecarboxylic acid, are valuable intermediates in the synthesis of Janus kinase (JAK) inhibitors and other active pharmaceutical ingredients.[5]

Caption: Synthetic pathways from this compound to key derivatives and their application areas.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group provide access to a wide array of derivatives, including esters, amides, and alcohols. The protocols outlined in this guide offer a starting point for researchers to explore the synthetic potential of this compound in their respective fields. The continued investigation into the reactions and applications of this compound and its derivatives is expected to yield novel molecules with interesting and useful properties.

References

The Pivotal Role of 4-Methoxycyclohexanecarboxylic Acid in the Quest for Selective Muscarinic M1 Agonists

For Immediate Release

This technical guide delves into the discovery of selective muscarinic M1 receptor agonists, with a particular focus on the contribution of 4-Methoxycyclohexanecarboxylic acid as a key chemical scaffold. The muscarinic M1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a prime therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. The development of selective M1 agonists holds the promise of enhancing cognitive function while minimizing the adverse effects associated with non-selective muscarinic activation.

Introduction to Muscarinic M1 Receptor Agonism

The M1 muscarinic acetylcholine receptor plays a crucial role in various physiological processes, including learning, memory, and cognition.[1] Activation of the M1 receptor initiates a signaling cascade through its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response. The development of agonists that selectively target the M1 receptor is a key strategy in drug discovery for neurological conditions.

While the specific synthetic pathway and detailed pharmacological data for a series of selective M1 agonists derived directly from this compound are not publicly available in the searched literature, its role as a reagent in the discovery of highly brain-penetrant selective muscarinic M1 agonists is acknowledged. This guide will, therefore, provide a comprehensive overview of the general methodologies and signaling pathways relevant to the discovery and characterization of such compounds.

M1 Receptor Signaling Pathways

The activation of the M1 muscarinic receptor triggers a well-defined signaling cascade, which is the basis for many functional assays used in drug discovery.

Experimental Protocols in M1 Agonist Discovery

The identification and characterization of selective M1 agonists involve a series of in vitro and in vivo experiments.

In Vitro Assays

A standard workflow for the in vitro evaluation of potential M1 agonists is outlined below.

These assays are fundamental for determining the affinity of a test compound for the muscarinic receptors.

-

Objective: To determine the binding affinity (Ki) of a test compound for M1-M5 receptors.

-

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor subtype). The test compound is added at varying concentrations to compete with the radioligand for binding.

-

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like atropine), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

-

Incubation: Incubate the plates to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional assays measure the cellular response to receptor activation by an agonist.

-

Calcium Flux Assay:

-

Objective: To measure the increase in intracellular calcium concentration upon M1 receptor activation.

-

Principle: M1 receptor activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.

-

Protocol Outline:

-

Cell Culture: Plate cells expressing the M1 receptor in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound at various concentrations.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Generate concentration-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the agonist.

-

-

-

Inositol Monophosphate (IP1) Accumulation Assay:

-

Objective: To measure the accumulation of IP1, a downstream metabolite of IP3, as a marker of Gq/11 pathway activation.

-

Principle: Activation of the M1 receptor leads to the production of IP3, which is rapidly metabolized to IP1. In the presence of LiCl, which inhibits the breakdown of IP1, its accumulation can be measured.

-

Protocol Outline:

-

Cell Culture: Plate cells expressing the M1 receptor.

-

Stimulation: Stimulate the cells with the test compound in the presence of LiCl.

-

Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax of the agonist.

-

-

Data Presentation

The quantitative data obtained from these assays are crucial for comparing the potency and selectivity of different compounds.

Table 1: Hypothetical Pharmacological Profile of a Selective M1 Agonist

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) (Calcium Flux) | M1 Emax (%) |

| Example Compound A | 10 | >1000 | >1000 | >1000 | >1000 | 50 | 95 |

Table 2: Functional Selectivity of Known Muscarinic Agonists

| Agonist | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) |

| Acetylcholine | ~10 | ~100 | ~20 | ~50 | ~30 |

| Xanomeline | ~5 | ~500 | ~1000 | ~2 | >1000 |

| Cevimeline | ~20 | ~200 | ~30 | >1000 | >1000 |

Note: The values in Table 2 are approximate and can vary depending on the specific assay conditions and cell lines used.

Conclusion

The discovery of selective muscarinic M1 agonists is a promising avenue for the development of novel therapeutics for cognitive disorders. The use of specific chemical scaffolds, such as those derived from this compound, plays a vital role in medicinal chemistry efforts to achieve the desired potency and selectivity. A systematic approach combining chemical synthesis with a robust battery of in vitro and in vivo pharmacological assays is essential for the identification and validation of new drug candidates. While the specific compounds and their detailed synthetic and pharmacological data originating from this compound were not found in the public domain during the literature search for this guide, the general principles and methodologies outlined here provide a solid framework for understanding the drug discovery process in this important therapeutic area. Further disclosure of preclinical and clinical data from ongoing research will be crucial to fully appreciate the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Notes: 4-Methoxycyclohexanecarboxylic Acid as a Rigid Linker for PROTAC Development

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs eliminate target proteins entirely by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1][3] A PROTAC molecule consists of three main components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6][]

The linker itself is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in dictating the molecule's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[8][9]

4-Methoxycyclohexanecarboxylic Acid: A Rigid Linker Moiety

This compound is a bifunctional chemical building block featuring a rigid cyclohexane core. One terminus, the carboxylic acid, provides a reactive handle for conjugation to a warhead or E3 ligase ligand, typically through amide bond formation. The methoxy group offers a distinct chemical feature, and the cyclohexane ring imparts conformational rigidity.

While flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are common, there is growing interest in using more rigid structures to optimize PROTAC performance.[9][10] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

Key Features and Benefits

-

Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker. This rigidity can help optimize the spatial orientation of the two ligands, potentially leading to more stable and productive ternary complexes.[9]

-

Improved Cell Permeability: It has been hypothesized that shorter, more rigid alkyl linkers may be beneficial for PROTAC permeability by helping to minimize the high topological polar surface area (TPSA) and the number of hydrogen bond donors.[11] The rigid, non-polar nature of the cyclohexane core may improve passive diffusion across cell membranes.

-

Synthetic Tractability: As a carboxylic acid, this linker is readily incorporated into a PROTAC synthesis workflow using standard, reliable amide coupling reactions.[10][12]

-

Vectorial Diversity: The cis and trans isomers of the 1,4-disubstituted cyclohexane ring provide distinct three-dimensional exit vectors for the attached ligands, allowing for fine-tuning of the PROTAC's geometry.

Mechanism of Action Visualization

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general two-step solution-phase synthesis for coupling a warhead (Ligand-NH₂) and an E3 ligase ligand (Ligand-COOH) using this compound as the linker.

Workflow Diagram:

Materials:

-

Ligand 1 with an available amine (e.g., Warhead-NH₂)

-

This compound (as a mixture of cis/trans or a pure isomer)

-

Ligand 2 with an available amine (e.g., E3 Ligase Ligand-NH₂)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA) for potential deprotection steps

-

Dichloromethane (DCM)

-

Reagents for purification (HPLC-grade water, acetonitrile, TFA)

Procedure:

-